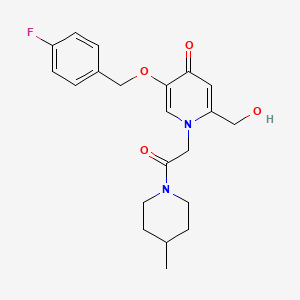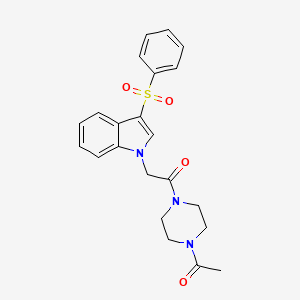
1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule. It contains an acetylpiperazine group, a phenylsulfonyl group, and an indole group. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The acetylpiperazine group would introduce a cyclic structure, the phenylsulfonyl group would add aromaticity, and the indole group would contribute both aromaticity and a nitrogen heteroatom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties like melting point, boiling point, and solubility could be predicted based on the functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity The compound's derivatives have been explored for their potential in antimicrobial activities. For instance, novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives synthesized showed promising antimicrobial properties against various pathogens, indicating their potential use in developing new antimicrobial agents (Zaidi et al., 2021).
Electrochemical Synthesis Electrochemical oxidation methods have been applied to synthesize new phenylpiperazine derivatives, showcasing an innovative approach for creating compounds with potential biological activities. This method offers an environmentally friendly and efficient way to synthesize new derivatives of the mentioned compound (Nematollahi & Amani, 2011).
Synthesis and Evaluation of Anti-inflammatory Agents Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties. Research demonstrated that some derivatives exhibit significant anti-inflammatory activity, suggesting their potential as novel therapeutic agents for treating inflammation-related diseases (Rehman, Saini, & Kumar, 2022).
Antiviral Activity Against HIV-1 Investigations into the compound's derivatives revealed their potential as inhibitors of HIV-1 replication. This includes studies on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives showing promising activity against HIV-1, marking a step forward in the search for new antiviral drugs (Che et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17(26)23-11-13-24(14-12-23)22(27)16-25-15-21(19-9-5-6-10-20(19)25)30(28,29)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXFFKKDKQOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)
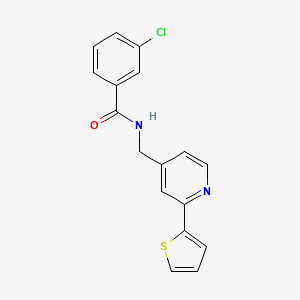
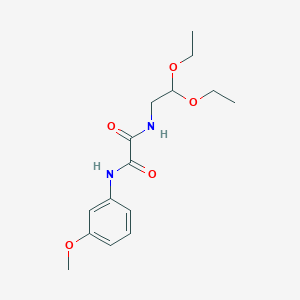
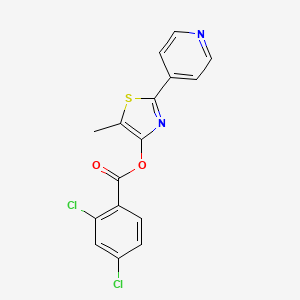
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
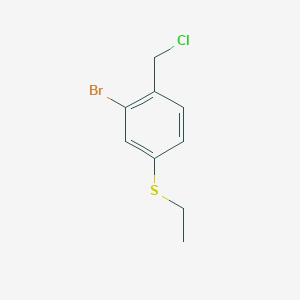
![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)
